molecular formula C13H29NSi B11882498 1-(2-(Tripropylsilyl)ethyl)aziridine CAS No. 65575-55-5

1-(2-(Tripropylsilyl)ethyl)aziridine

Cat. No.: B11882498
CAS No.: 65575-55-5
M. Wt: 227.46 g/mol
InChI Key: PSTBQJLIFGMLEP-UHFFFAOYSA-N
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Description

1-(2-(Tripropylsilyl)ethyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The incorporation of the tripropylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Tripropylsilyl)ethyl)aziridine typically involves the reaction of an appropriate amine with an alkene under specific conditions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the use of ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 to produce aryl aziridine carboxylates with high yields and excellent diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts like Montmorillonite K-10 can facilitate the stereoselective reaction of imines with ethyl diazoacetate, providing the desired aziridine product in good yields .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Tripropylsilyl)ethyl)aziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Ring-Opened Products: Amines, alcohols, thiols

    Oxidized Products: Aziridine N-oxides

    Reduced Products: Amines

Mechanism of Action

The mechanism of action of 1-(2-(Tripropylsilyl)ethyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of various biologically active compounds. The aziridine ring’s strain and reactivity make it a valuable intermediate in the synthesis of drugs and other bioactive molecules . The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

1-(2-(Tripropylsilyl)ethyl)aziridine can be compared with other aziridine derivatives and similar compounds, such as:

The uniqueness of this compound lies in the presence of the tripropylsilyl group, which enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

65575-55-5

Molecular Formula

C13H29NSi

Molecular Weight

227.46 g/mol

IUPAC Name

2-(aziridin-1-yl)ethyl-tripropylsilane

InChI

InChI=1S/C13H29NSi/c1-4-10-15(11-5-2,12-6-3)13-9-14-7-8-14/h4-13H2,1-3H3

InChI Key

PSTBQJLIFGMLEP-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(CCC)CCN1CC1

Origin of Product

United States

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